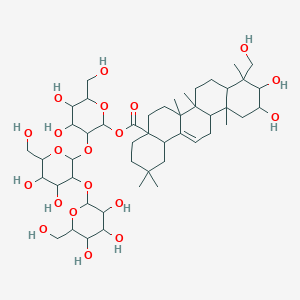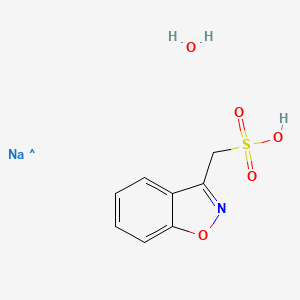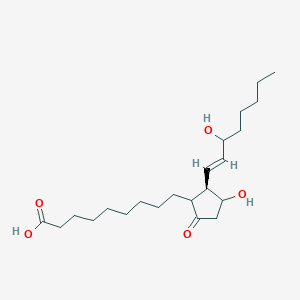
2-amino-6-benzylpyrimidin-4(1H)-one
Vue d'ensemble
Description
“2-amino-6-benzylpyrimidin-4(1H)-one” is a chemical compound . It is a heterocycle that incorporates a pyrimidopyrimidine scaffold . This class of compounds has aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .
Synthesis Analysis
The synthetic routes to obtain substituted pyrimidopyrimidines, pyrimido[1,6-a]pyrimidin-diones, pyrimidoquinazolines, tricyclic, tetracyclic, and binary systems have been discussed . The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, has also been explored .Molecular Structure Analysis
The pyrimidopyrimidines of this class comprise 4H-pyrimido[1,6-a]pyrimidine, 6H-pyrimido [1,6-a]-pyrimidine, and 1H-pyrimido[1,6-c]pyrimidine and their fused benzene derivatives .Chemical Reactions Analysis
The design of biologically active compounds based on isocytosine and its derivatives has developed in several priority directions, including the development of antiviral and antileukemic agents .Physical And Chemical Properties Analysis
The molecular formula of “2-amino-6-benzylpyrimidin-4(1H)-one” is C11H11N3O and its molecular weight is 201.22 g/mol .Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound 2-amino-6-benzylpyrimidin-4(1H)-one is utilized in the synthesis of various analogues with significant biological activities. For instance, derivatives such as substituted benzylidene acetophenone and 2-amino-4,6-substituted diphenylpyrimidine have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. Some of these compounds exhibited notable anti-inflammatory activity, comparable to standard drugs like indomethacin, and significant antimicrobial activity against both gram-positive and gram-negative bacteria (Kumar, Chauhan, & Drabu, 2011).
Hydrogen Bonding and Molecular Structure
The compound and its derivatives are also studied for their hydrogen bonding capabilities and molecular structures, which are crucial for understanding their interaction mechanisms in biological systems. For example, the hydrogen bonding in related aminopyrimidine derivatives has been extensively analyzed to elucidate their molecular structures and interactions, providing insights into their potential biological applications (Glidewell, Low, Melguizo, & Quesada, 2003).
Antibacterial and Antifungal Properties
Further research into the synthesis and characterization of 2-amino-6-benzylpyrimidin-4(1H)-one derivatives has revealed their potent antibacterial and antifungal activities. Studies demonstrate that some of these derivatives exhibit significant antibacterial activity against a range of gram-positive and gram-negative bacteria, as well as antifungal activity against various strains (Laxmi, Ravi, & Nath, 2019).
Molecular Interactions and Supramolecular Networks
The analysis of molecular interactions and the formation of supramolecular networks through non-covalent interactions, such as hydrogen bonding, are key areas of research. These studies provide valuable information on the compound's potential for forming stable complexes, which could be beneficial in drug development and other pharmaceutical applications (Ali et al., 2020).
Mécanisme D'action
Target of Action
It is known that similar compounds have been studied as inhibitors of wild-type and mutant hiv-1 .
Mode of Action
Given its structural similarity to known HIV-1 inhibitors, it may interact with the virus’s reverse transcriptase enzyme, preventing the virus from replicating within host cells .
Biochemical Pathways
If it acts similarly to other hiv-1 inhibitors, it may interfere with the viral life cycle, specifically the conversion of viral rna into dna, a crucial step in the replication of the virus .
Result of Action
If it acts as an HIV-1 inhibitor, it could potentially prevent the replication of the virus within host cells, thereby slowing the progression of the disease .
Safety and Hazards
Orientations Futures
The design of biologically active compounds based on isocytosine and its derivatives has developed in several priority directions, including the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .
Propriétés
IUPAC Name |
2-amino-4-benzyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-11-13-9(7-10(15)14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVOELCHCKJETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292369 | |
| Record name | 2-Amino-6-benzylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-benzylpyrimidin-4(1H)-one | |
CAS RN |
717-88-4 | |
| Record name | 717-88-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6-benzylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(3,4-Dichlorophenoxy)methyl]piperidine HCl](/img/structure/B1496643.png)

![Calcium;sodium;(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5R,6S)-2-carboxylato-6-[(2S,3R,4S,5R,6S)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B1496650.png)





